molecular formula C12H14O6 B15125068 Dimethyl 2,3-dimethoxyterephthalate CAS No. 7168-94-7

Dimethyl 2,3-dimethoxyterephthalate

Cat. No.: B15125068
CAS No.: 7168-94-7
M. Wt: 254.24 g/mol
InChI Key: HKXGRJBBDZXTFO-UHFFFAOYSA-N
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Description

Dimethyl 2,3-dimethoxyterephthalate is an organic compound with the molecular formula C₁₂H₁₄O₆. It is a diester derived from terephthalic acid and methanol. This compound is known for its applications in the synthesis of high-performance polymers and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,3-dimethoxyterephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound often involves the transesterification of dimethyl terephthalate with methanol. This method is preferred due to its efficiency and high yield. The process includes multiple steps of oxidation and esterification, followed by purification through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-dimethoxyterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various terephthalic acid derivatives, alcohols, and substituted esters .

Scientific Research Applications

Dimethyl 2,3-dimethoxyterephthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,3-dimethoxyterephthalate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. Its ester groups can interact with enzymes and other proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,3-dimethoxyterephthalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

7168-94-7

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

dimethyl 2,3-dimethoxybenzene-1,4-dicarboxylate

InChI

InChI=1S/C12H14O6/c1-15-9-7(11(13)17-3)5-6-8(10(9)16-2)12(14)18-4/h5-6H,1-4H3

InChI Key

HKXGRJBBDZXTFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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